molecular formula C19H16N2O3 B6415790 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% CAS No. 1258621-33-8

6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95%

Cat. No. B6415790
CAS RN: 1258621-33-8
M. Wt: 320.3 g/mol
InChI Key: PUNCUBFRDPDKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-benzyloxyphenyl)picolinic acid (6-APA) is an important synthetic intermediate used in the production of a variety of pharmaceuticals, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. 6-APA is a highly versatile synthetic intermediate that can be used in a variety of reactions, including condensation reactions, Michael additions, and redox reactions. 6-APA is also used as a starting material in the production of a variety of other intermediates and compounds.

Scientific Research Applications

6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% has a variety of scientific research applications, including the synthesis of a variety of pharmaceuticals, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also used as an intermediate in the production of a variety of other compounds, including vitamins, hormones, and other compounds. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also used in the synthesis of a variety of other compounds, including dyes, pigments, and other compounds.

Mechanism of Action

The mechanism of action of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is not well understood, however, it is believed to act as an intermediate in the synthesis of a variety of compounds. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is believed to act as a catalyst in the formation of a variety of other compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also believed to act as a reducing agent in the formation of a variety of other compounds, including vitamins, hormones, and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% are not well understood, however, it is believed to have a variety of effects on the body. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is believed to have a variety of effects on the immune system, including the stimulation of the production of a variety of immune cells, including T cells, B cells, and NK cells. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also believed to have a variety of effects on the metabolism, including the stimulation of the production of a variety of enzymes, including cytochrome P450 enzymes. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also believed to have a variety of effects on the nervous system, including the stimulation of the production of a variety of neurotransmitters, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% in laboratory experiments include its availability, its versatility, and its stability. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is widely available and can be easily obtained from a variety of sources. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also highly versatile, and can be used in a variety of reactions, including condensation reactions, Michael additions, and redox reactions. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also highly stable, and can be stored for long periods of time without significant degradation.
The limitations of using 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% in laboratory experiments include its toxicity, its low solubility, and its high cost. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is toxic and should be handled with caution. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also poorly soluble in water, and must be dissolved in a suitable solvent before use. 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% is also relatively expensive, and must be purchased in large quantities for use in laboratory experiments.

Future Directions

The future directions for 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% include the development of new synthesis methods, the development of new applications, and the exploration of its biochemical and physiological effects. The development of new synthesis methods could lead to more efficient and cost-effective production of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95%. The development of new applications could lead to the production of a variety of new compounds, including antibiotics, anti-inflammatory agents, and anti-cancer drugs. The exploration of its biochemical and physiological effects could lead to the development of new treatments for a variety of diseases and disorders.

Synthesis Methods

6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the condensation of benzyloxybenzoic acid and picolinic acid, and the reaction of benzyloxybenzoic acid and an alkylating agent. The condensation reaction is the most commonly used method for the synthesis of 6-Amino-3-(3-benzyloxyphenyl)picolinic acid, 95%, and involves the reaction of picolinic acid and benzyloxybenzoic acid in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures in the presence of a strong acid, such as sulfuric acid. The reaction is typically carried out in a solvent, such as ethanol, and the product is isolated by filtration.

properties

IUPAC Name

6-amino-3-(3-phenylmethoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c20-17-10-9-16(18(21-17)19(22)23)14-7-4-8-15(11-14)24-12-13-5-2-1-3-6-13/h1-11H,12H2,(H2,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNCUBFRDPDKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(N=C(C=C3)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-(3-benzyloxyphenyl)picolinic acid

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